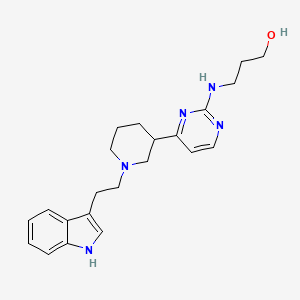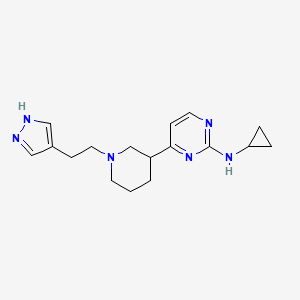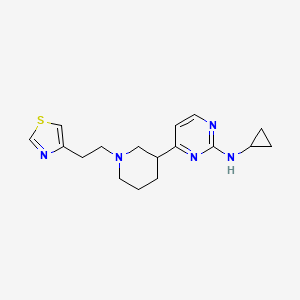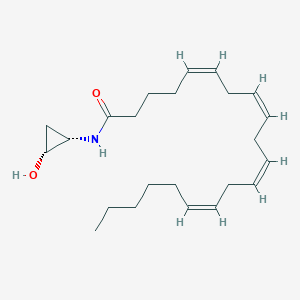![molecular formula C20H17N3OS B10792826 15-methyl-N-(1,3,4-thiadiazol-2-yl)tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide](/img/structure/B10792826.png)
15-methyl-N-(1,3,4-thiadiazol-2-yl)tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-methyl-N-(1,3,4-thiadiazol-2-yl)tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide is a complex organic compound featuring a 1,3,4-thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-methyl-N-(1,3,4-thiadiazol-2-yl)tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide typically involves the reaction of a suitable precursor with 1,3,4-thiadiazole derivatives. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
15-methyl-N-(1,3,4-thiadiazol-2-yl)tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl chloride derivatives, methyl hydrazinecarbodithioate, and hydrazinecarbothioamide . Reaction conditions often involve the use of solvents like ethanol and the presence of catalysts such as triethylamine .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
15-methyl-N-(1,3,4-thiadiazol-2-yl)tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to disrupt DNA replication and inhibit cell proliferation
Materials Science: The compound can be used in the development of advanced materials with unique electronic and optical properties.
Industrial Chemistry: The compound’s reactivity makes it useful in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 15-methyl-N-(1,3,4-thiadiazol-2-yl)tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The compound’s 1,3,4-thiadiazole ring can intercalate into DNA, disrupting replication and transcription processes . Additionally, the compound can inhibit enzyme activity by binding to active sites and altering enzyme conformation .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole: A simpler analog with similar biological activities.
1,2,3-thiadiazole: Another isomer with distinct chemical properties and applications.
1,2,4-thiadiazole: Known for its antimicrobial and anticancer activities.
1,2,5-thiadiazole: Exhibits unique reactivity and biological properties.
Uniqueness
15-methyl-N-(1,3,4-thiadiazol-2-yl)tetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide stands out due to its complex structure and the presence of multiple functional groups, which confer unique reactivity and biological activities. Its ability to interact with DNA and enzymes makes it a valuable compound for medicinal and industrial applications .
Properties
Molecular Formula |
C20H17N3OS |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
15-methyl-N-(1,3,4-thiadiazol-2-yl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
InChI |
InChI=1S/C20H17N3OS/c1-20(18(24)22-19-23-21-11-25-19)10-16-12-6-2-4-8-14(12)17(20)15-9-5-3-7-13(15)16/h2-9,11,16-17H,10H2,1H3,(H,22,23,24) |
InChI Key |
JPBZIHJMUSXRCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=NN=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


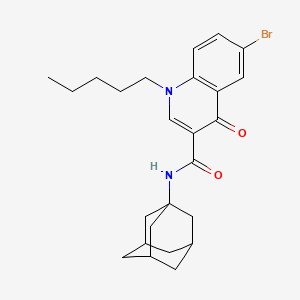
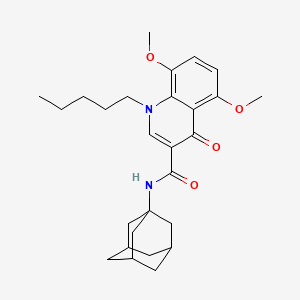


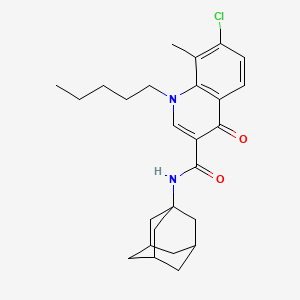
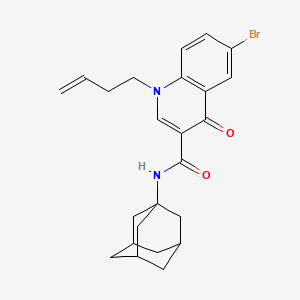
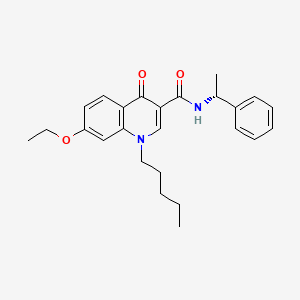
![8-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)-1-phenyl-3-propyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B10792783.png)
![4-(1-(2-(benzo[b]thiophen-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine](/img/structure/B10792792.png)
